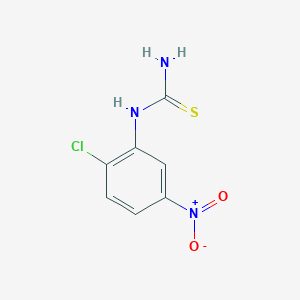
(2-Chloro-5-nitrophenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-5-nitrophenyl)thiourea is a chemical compound with the molecular formula C7H6ClN3O2S and a molecular weight of 231.65944 g/mol This compound is a derivative of thiourea, featuring a nitro group and a chlorine atom on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-nitrophenyl)thiourea typically involves the reaction of 2-chloro-5-nitroaniline with thiourea in the presence of a suitable catalyst and under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the thiourea derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-5-nitrophenyl)thiourea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or hydrogen gas can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted products resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound has been investigated for its biological activity, including its potential as an antimicrobial or antifungal agent.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2-Chloro-5-nitrophenyl)thiourea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.
Comparison with Similar Compounds
(2-Chloro-5-nitrophenyl)thiourea is compared with other thiourea derivatives and similar compounds to highlight its uniqueness. Some similar compounds include:
Thiourea: The parent compound without substituents.
N-(2-chlorophenyl)thiourea: A thiourea derivative with a chlorine atom on the phenyl ring.
N-(5-nitrophenyl)thiourea: A thiourea derivative with a nitro group on the phenyl ring.
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C7H6ClN3O2S |
|---|---|
Molecular Weight |
231.66 g/mol |
IUPAC Name |
(2-chloro-5-nitrophenyl)thiourea |
InChI |
InChI=1S/C7H6ClN3O2S/c8-5-2-1-4(11(12)13)3-6(5)10-7(9)14/h1-3H,(H3,9,10,14) |
InChI Key |
FIFRJJZIWBLOSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC(=S)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxabicyclo[3.1.1]heptane-1,5-dicarboxylic acid](/img/structure/B15358431.png)
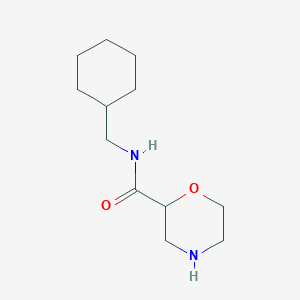

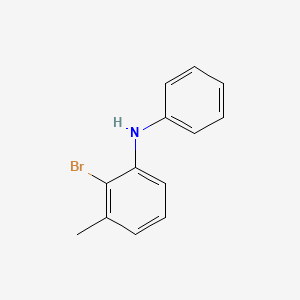
![4-amino-2-[(2-nitrophenyl)sulfanylamino]-4-oxobutanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B15358450.png)
![N-[4-[[7-[2-(dimethylamino)ethoxy]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B15358451.png)
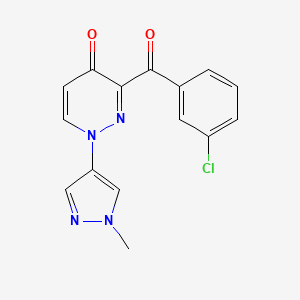
![3-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15358456.png)
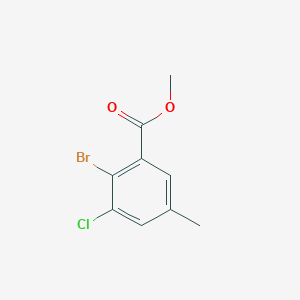
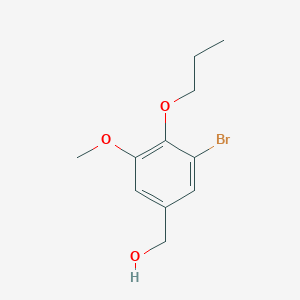

![(2S,4R)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B15358469.png)


